molecular formula C24H26N2O3 B12179237 N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide

N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide

Cat. No.: B12179237
M. Wt: 390.5 g/mol
InChI Key: HVZDMPOLKDHNTK-UHFFFAOYSA-N
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Description

N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[44]nonan-2-yl}acetamide is a complex organic compound with a unique structure that includes a biphenyl group, a spirocyclic nonane ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the biphenyl intermediate, followed by the formation of the spirocyclic nonane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it binds to neuronal voltage-sensitive sodium channels, modulating their activity and exerting anticonvulsant effects . The spirocyclic structure contributes to its stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[1,1’-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide is unique due to its combination of a biphenyl group and a spirocyclic nonane ring, which imparts distinct chemical and biological properties. Its ability to modulate neuronal sodium channels sets it apart from other similar compounds .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[1-(4-phenylphenyl)ethyl]acetamide

InChI

InChI=1S/C24H26N2O3/c1-17(18-9-11-20(12-10-18)19-7-3-2-4-8-19)25-21(27)16-26-22(28)15-24(23(26)29)13-5-6-14-24/h2-4,7-12,17H,5-6,13-16H2,1H3,(H,25,27)

InChI Key

HVZDMPOLKDHNTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4

Origin of Product

United States

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